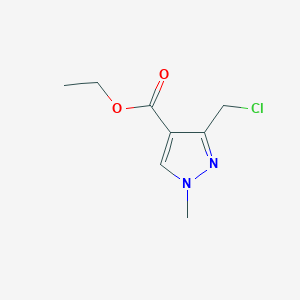![molecular formula C12H21NO2 B2922759 1-[4-[(2-Methylpropan-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one CAS No. 2361639-72-5](/img/structure/B2922759.png)
1-[4-[(2-Methylpropan-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(2-Methylpropan-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has gained popularity in recent years. This chemical compound belongs to the class of indazole-based synthetic cannabinoids and is known to have a high affinity for the CB1 and CB2 receptors in the human body.
Wirkmechanismus
1-[4-[(2-Methylpropan-2-yl)oxy]piperidin-1-yl]prop-2-en-1-oneACA exerts its effects by binding to the CB1 and CB2 receptors in the human body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and sleep.
Biochemical and Physiological Effects:
1-[4-[(2-Methylpropan-2-yl)oxy]piperidin-1-yl]prop-2-en-1-oneACA has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to feelings of euphoria and relaxation. It has also been found to decrease the release of acetylcholine, which can lead to impaired cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-[(2-Methylpropan-2-yl)oxy]piperidin-1-yl]prop-2-en-1-oneACA has several advantages as a research tool. It is highly potent and selective for the CB1 and CB2 receptors, which makes it an ideal candidate for studying the endocannabinoid system. However, its high potency also makes it difficult to work with, as small variations in dosage can lead to significant changes in its effects.
Zukünftige Richtungen
There are several future directions for research on 1-[4-[(2-Methylpropan-2-yl)oxy]piperidin-1-yl]prop-2-en-1-oneACA. One area of interest is its potential use in the treatment of cancer, as it has been found to have anti-tumor properties. Another area of interest is its potential use in the treatment of psychiatric disorders, as it has been found to have anxiolytic and antidepressant effects. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 1-[4-[(2-Methylpropan-2-yl)oxy]piperidin-1-yl]prop-2-en-1-oneACA is a complex process that involves several steps. The starting material for the synthesis is 4-chlorobenzonitrile, which is reacted with 2-methylpropan-2-ol to form 4-chlorobenzyl alcohol. This alcohol is then reacted with piperidine to form 4-(piperidin-1-yl)benzyl alcohol. The final step involves the reaction of this alcohol with 2-methyl-2-butenoic acid to form 1-[4-[(2-Methylpropan-2-yl)oxy]piperidin-1-yl]prop-2-en-1-oneACA.
Wissenschaftliche Forschungsanwendungen
1-[4-[(2-Methylpropan-2-yl)oxy]piperidin-1-yl]prop-2-en-1-oneACA has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-11(14)13-8-6-10(7-9-13)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMULILJIRAWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B2922678.png)



![3-methyl-5-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2922684.png)

![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B2922689.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2922693.png)
![N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2922694.png)
![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2922696.png)
![4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid](/img/structure/B2922697.png)